5-Bromo-3-ethoxy-2-isopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethoxy-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-4-13-9-5-8(11)6-12-10(9)14-7(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIANFPWRZCSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Ethoxy 2 Isopropoxypyridine and Its Pyridine Precursors
De Novo Pyridine (B92270) Ring Synthesis Approaches
Building the pyridine core from acyclic precursors allows for the strategic placement of substituents. Several classical and modern methods are available for this purpose.
Hantzsch-Type Strategies for Substituted Pyridines
The Hantzsch pyridine synthesis, first reported in 1881, is a well-established multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate.
While the traditional Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to access unsymmetrical derivatives. This can be achieved by using two different β-dicarbonyl compounds in a stepwise manner. For the synthesis of a precursor to 5-Bromo-3-ethoxy-2-isopropoxypyridine, one could envision a modified Hantzsch reaction where the components are chosen to introduce the required functionalities at the appropriate positions. However, the direct incorporation of the bromo, ethoxy, and isopropoxy groups in a one-pot Hantzsch reaction is challenging and would likely require the use of pre-functionalized starting materials, which may be complex to synthesize.
Table 1: Key Features of Hantzsch Pyridine Synthesis
| Feature | Description |
| Reactants | Aldehyde, 2 equivalents of a β-ketoester, nitrogen donor |
| Initial Product | 1,4-Dihydropyridine |
| Final Product | Pyridine (after oxidation) |
| Advantages | Multicomponent, atom-economical, well-established |
| Limitations | Often produces symmetrical products, may require harsh oxidation conditions |
Multicomponent Coupling Reactions for Polysubstituted Pyridines
Modern organic synthesis has seen a surge in the development of novel multicomponent reactions (MCRs) for the efficient construction of complex molecules. These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy.
Several MCRs have been reported for the synthesis of polysubstituted pyridines. These often involve transition-metal catalysis to facilitate the coupling of various components. For instance, a palladium-catalyzed three-component reaction of β-enaminones, rongalite (sodium hydroxymethanesulfinate), and various coupling partners could be a potential, though highly speculative, route to a precursor of the target molecule. The challenge would lie in designing the specific starting materials that would lead to the desired 2,3,5-substitution pattern.
Cycloaddition Reactions in the Construction of the Pyridine Core
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful tool for the construction of six-membered rings. In the context of pyridine synthesis, this can involve the reaction of a diene with a dienophile where one or both components contain nitrogen.
Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles have been used to synthesize substituted pyridines. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the aromatic pyridine ring. The substitution pattern on the resulting pyridine is determined by the substituents on the triazine and the dienophile. To apply this to the synthesis of a precursor for this compound, one would need to synthesize a highly substituted and likely unstable 1,2,4-triazine.
Oxidative Cyclization Methodologies
Oxidative cyclization methods provide another avenue for the de novo synthesis of pyridines. These reactions typically involve the formation of a dihydropyridine (B1217469) intermediate followed by an in-situ oxidation to the aromatic pyridine. For example, the reaction of enamines with α,β-unsaturated aldehydes or ketones can lead to the formation of polysubstituted pyridines. An organocatalyzed formal (3+3) cycloaddition has been described for the practical synthesis of substituted pyridines from readily available enamines and enal/ynal/enone substrates.
Functionalization of Pre-formed Pyridine Rings Leading to this compound
An alternative and often more practical approach to highly substituted pyridines is the functionalization of a pre-existing pyridine ring. This strategy relies on the ability to selectively introduce substituents at specific positions on the pyridine nucleus. A plausible precursor for this approach would be 2,3-dihydroxypyridine (B124209).
A potential synthetic route starting from 2,3-dihydroxypyridine could involve the following steps:
Selective O-alkylation: Introduction of the isopropoxy and ethoxy groups at the 2- and 3-positions, respectively. This would likely be a stepwise process to control the regioselectivity.
Regioselective Bromination: Introduction of the bromine atom at the 5-position of the 2,3-dialkoxypyridine intermediate.
Regioselective Bromination Strategies for the Pyridine Nucleus
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of electron-donating groups, such as alkoxy groups, can activate the ring and direct incoming electrophiles to specific positions. In a 2,3-dialkoxypyridine system, the alkoxy groups would activate the ring, particularly at the para-position to the 2-alkoxy group (C5) and the ortho- and para-positions to the 3-alkoxy group (C4 and C6).
The directing effects of the two alkoxy groups would need to be carefully considered to achieve selective bromination at the 5-position. The 2-isopropoxy group would strongly direct an incoming electrophile to the C5 position (para). The 3-ethoxy group would direct to the C4 (ortho) and C6 (para) positions. The steric hindrance from the isopropoxy group at C2 might disfavor substitution at the C4 position. Therefore, bromination at the C5 position is electronically favored by the 2-alkoxy group and may be the major product.
Various brominating agents can be employed for this purpose, including N-bromosuccinimide (NBS), bromine in acetic acid, or other electrophilic bromine sources. The reaction conditions, such as solvent and temperature, would need to be optimized to maximize the yield of the desired 5-bromo isomer.
Table 2: Potential Brominating Agents for Pyridine Derivatives
| Reagent | Conditions | Comments |
| N-Bromosuccinimide (NBS) | Aprotic solvent, often with a radical initiator or acid catalyst | Mild and selective brominating agent. |
| Bromine (Br₂) | Acetic acid or other polar solvents | Can be harsh and may lead to over-bromination. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Inert solvent | A stable and easy-to-handle source of electrophilic bromine. |
The synthesis of 5-chloro-2,3-dihydroxypyridine has been reported, which could serve as an alternative starting material. google.com In this case, the chloro group is already in the desired position, and the subsequent steps would involve the selective alkylation of the hydroxyl groups. However, converting the chloro group to a bromo group would require an additional synthetic step, making the direct bromination of the dialkoxypyridine a more convergent approach.
Directed Halogenation at the C5 Position
The C2 and C3 alkoxy groups are electron-donating, which activates the pyridine ring towards electrophilic aromatic substitution. In the pyridine ring system, electrophilic attack is generally disfavored compared to benzene, but activating groups can facilitate the reaction. The directing influence of these substituents is paramount. The C2-isopropoxy and C3-ethoxy groups would direct incoming electrophiles primarily to the C4 and C6 positions. However, the C5 position, being para to the C2-isopropoxy group and meta to the C3-ethoxy group, can also be a site for substitution, particularly if the more activated positions are sterically hindered or if specific reagents are used.
Direct bromination can be achieved using various brominating agents. A common and effective reagent is N-Bromosuccinimide (NBS), often in a polar solvent like acetonitrile (B52724) or dichloromethane. The reaction may require a catalyst or initiator depending on the specific substrate's reactivity. The precise conditions, such as temperature and reaction time, would need to be optimized to favor C5 bromination over other possible isomers.
| Reagent | Position Targeted | Plausible Conditions |
| N-Bromosuccinimide (NBS) | C5 | Acetonitrile (CH3CN), Room Temperature |
| Bromine (Br2) | C5 | Acetic Acid (CH3COOH) or other polar protic solvent |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C5 | Inert solvent (e.g., chlorobenzene), potential use of a radical initiator |
Photocatalytic Bromination Techniques
Visible-light photocatalysis has emerged as a powerful and green method for halogenation. rsc.orgresearchgate.net This technique often utilizes a photoredox catalyst, such as Ru(bpy)₃Cl₂ or inexpensive organic dyes, which becomes activated upon absorbing visible light. rsc.orgresearchgate.net For the bromination of the 3-ethoxy-2-isopropoxypyridine precursor, a bromine source like carbon tetrabromide (CBr₄) or bromotrichloromethane (B165885) (BrCCl₃) can be used. rsc.orgresearchgate.net
The proposed mechanism involves the excited photocatalyst oxidizing the bromide source to generate a bromine radical. beilstein-journals.org This radical can then participate in a hydrogen atom abstraction (HAT) or an electron transfer process with the electron-rich pyridine ring, leading to the formation of a radical cation intermediate. Subsequent steps result in the selective installation of a bromine atom. These reactions are known for their high regioselectivity and mild conditions, often proceeding at room temperature. rsc.orgresearchgate.net This method offers a potentially more selective alternative to traditional electrophilic bromination for accessing the C5 position. researchgate.netresearchgate.net
Etherification and Alkoxylation Methods at C2 and C3 Positions
The introduction of the ethoxy and isopropoxy groups onto the pyridine ring is typically achieved by forming carbon-oxygen bonds. This can be accomplished through several robust methodologies, usually starting from a halogenated pyridine precursor.
Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Group Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing nucleophiles, such as alkoxides, onto an aromatic ring. youtube.com The reaction requires the presence of electron-withdrawing groups or a heteroatom within the ring to activate it towards nucleophilic attack. For pyridines, halogens at the C2 and C4 positions are particularly susceptible to displacement due to stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen. nih.govnih.gov
A plausible precursor for the target molecule is a 2,3,5-trihalopyridine (e.g., 5-bromo-2,3-dichloropyridine). The synthesis would involve a stepwise substitution. Due to the higher reactivity of the C2 position, the first substitution could be performed with sodium isopropoxide at a lower temperature. Following this, the second substitution at the C3 position with sodium ethoxide would likely require more forcing conditions (higher temperature) to achieve the desired 3-ethoxy-2-isopropoxy substitution pattern. The regioselectivity is dictated by the inherent electronic properties of the substituted pyridine ring. nih.gov
| Step | Reagent | Target Position | Typical Solvent |
| 1 | Sodium Isopropoxide | C2 | Isopropanol (B130326), THF |
| 2 | Sodium Ethoxide | C3 | Ethanol (B145695), DMF |
Metal-Catalyzed C-O Bond Formation for Ethoxy and Isopropoxy Groups
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for C-O bond formation.
Ullmann Condensation : This classical copper-catalyzed reaction involves coupling an aryl halide with an alcohol in the presence of a base. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions require harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper salts (e.g., CuI) with ligands, allowing the reaction to proceed under milder conditions. mdpi.com Starting with a 5-bromo-2,3-dihalopyridine, one could sequentially couple isopropanol and then ethanol. wikipedia.org
Buchwald-Hartwig Etherification : This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming aryl ethers. organic-chemistry.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an alcohol using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos). wikipedia.orgresearchgate.net A strong base, such as sodium tert-butoxide, is typically required. nih.gov This method is known for its high functional group tolerance and generally provides high yields under relatively mild conditions. The selective, sequential coupling of isopropanol and ethanol could be achieved by leveraging the differential reactivity of the C2 and C3 halogens.
| Method | Metal Catalyst | Typical Ligand(s) | Base |
| Ullmann Condensation | CuI, CuO-NPs | Phenanthroline, etc. | K₂CO₃, Cs₂CO₃ |
| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ |
Selective Alkoxylation of Halogenated Pyridines
Achieving the selective introduction of two different alkoxy groups onto a polyhalogenated pyridine relies on the differential reactivity of the halogen atoms based on their position. In a substrate like 2,3,5-trichloropyridine, the chlorine at the C2 position is the most activated towards SNAr, followed by the C6 (if present), and then the C4 position. Halogens at the C3 and C5 positions are significantly less reactive.
Therefore, reacting a 2,3,5-trihalopyridine with one equivalent of sodium isopropoxide at a controlled, lower temperature would favor monosubstitution at the C2 position. After isolation of the 5-bromo-3-chloro-2-isopropoxypyridine (B567350) intermediate, a second SNAr reaction with sodium ethoxide under more forcing conditions (higher temperature, longer reaction time) would be required to displace the less reactive chlorine at the C3 position, yielding the final product. nih.gov
Ortho-Metalation and Directed Lithiation Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.eduwikipedia.org The strategy employs a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium or LDA) and directs deprotonation to the adjacent ortho position. clockss.orgsemanticscholar.org
Alkoxy groups are effective DMGs. clockss.org In a 2,3-dialkoxypyridine system, the directing effects would be as follows:
A C2-alkoxy group directs lithiation to the C3 position.
A C3-alkoxy group directs lithiation to the C4 or C2 positions. uwindsor.ca
When both a C2 and a C3 alkoxy group are present, the C4 position becomes the most likely site for deprotonation due to the combined directing influence of the C3-alkoxy group and the electronic activation from the C2-alkoxy group. clockss.org The resulting C4-lithiated species can then be quenched with an electrophile. While this strategy is highly effective for introducing substituents at C4, it is not the most direct pathway for introducing the C5-bromo group in the target molecule. However, it is a crucial methodology for the synthesis of highly substituted pyridine precursors. For example, one could start with a 3-ethoxypyridine, perform a DoM to functionalize the C4 position, and then build the rest of the molecule from there. uwindsor.caznaturforsch.com
| Directing Group(s) | Reagent(s) | Position of Lithiation | Potential Electrophile (E+) |
| 2-Isopropoxy, 3-Ethoxy | n-BuLi or LDA, THF, -78°C | C4 | Br₂, I₂, DMF, etc. |
| 3-Ethoxy | n-BuLi or LDA, THF, -78°C | C4 or C2 | Br₂, I₂, DMF, etc. |
Halogen-Metal Exchange for Selective Functionalization
Halogen-metal exchange is a powerful and widely used reaction in organometallic chemistry for converting an organic halide into an organometallic compound. wikipedia.org This method is particularly valuable for the synthesis of functionalized pyridines, where a bromine or iodine atom can be swapped with a metal, typically lithium or magnesium. znaturforsch.com This transformation creates a nucleophilic carbon center on the pyridine ring at the precise location of the original halogen, enabling subsequent reactions with electrophiles to introduce a wide range of substituents.
The exchange rate is kinetically controlled and typically follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org For bromopyridines, common reagents for this transformation include alkyllithiums, such as n-butyllithium (n-BuLi), often used at low temperatures to prevent side reactions. nih.govresearchgate.net The resulting pyridyllithium species are highly reactive intermediates.
Alternatively, Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in combination with lithium chloride (LiCl), can be used for bromine-magnesium exchange. znaturforsch.com This method can tolerate a broader range of functional groups compared to the more basic alkyllithium reagents. wikipedia.org A combination of i-PrMgCl and n-BuLi has also been developed to perform selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, which can be advantageous for larger-scale synthesis. nih.govnih.gov For instance, treating a dibrominated pyridine with one equivalent of an exchange reagent can allow for selective functionalization at one bromo-position while leaving the other intact for subsequent transformations. nih.gov
| Reagent | Typical Substrate | Key Characteristics | Reference |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Aryl Bromides/Iodides | Highly reactive; requires low temperatures (e.g., -78 °C) to minimize side reactions. | nih.govresearchgate.net |
| i-PrMgCl·LiCl | Aryl Bromides/Iodides | Milder conditions; offers higher functional group tolerance. | znaturforsch.com |
| i-PrMgCl / n-BuLi Combination | Bromoheterocycles with acidic protons | Enables exchange under non-cryogenic conditions; can offer high regioselectivity. | nih.govnih.gov |
Directed ortho-Metalation (DoM) Guided by Alkoxy Substituents
Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation of an aromatic ring at the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to a strong base (typically an organolithium reagent), delivering the base to the proximal C-H bond and facilitating its deprotonation. wikipedia.orgstrath.ac.uk This generates a stabilized organometallic intermediate that can be trapped by an electrophile, thereby installing a new substituent exclusively at the ortho position. wikipedia.org
In the context of pyridine synthesis, alkoxy groups (such as ethoxy and isopropoxy) are effective DMGs. researchgate.net The oxygen atom's lone pair of electrons can chelate the lithium cation of the base (e.g., n-BuLi or lithium diisopropylamide, LDA), increasing the kinetic acidity of the adjacent ring protons and ensuring high regioselectivity. organic-chemistry.org This approach avoids the need for a pre-installed halogen required for halogen-metal exchange and instead functionalizes a C-H bond directly.
The process begins with a pyridine substrate already bearing one or more alkoxy groups. Treatment with a strong lithium amide or alkyllithium base at low temperatures leads to the formation of an ortho-lithiated species. znaturforsch.comresearchgate.net This intermediate is then quenched with an appropriate electrophile to introduce the desired functional group. This method is highly valuable for building up polysubstituted pyridines, as the directing group guides the introduction of new substituents with high precision. nih.gov
| Component | Example(s) | Function | Reference |
|---|---|---|---|
| Directing Metalation Group (DMG) | -OR (Alkoxy), -NR2 (Amine), -CONH2 (Amide) | Coordinates the organometallic base and directs deprotonation to the adjacent position. | wikipedia.orgorganic-chemistry.org |
| Base | n-BuLi, s-BuLi, LDA | Performs the deprotonation of the C-H bond ortho to the DMG. | znaturforsch.comresearchgate.net |
| Electrophile | I2, DMF, CO2, Aldehydes | Reacts with the lithiated intermediate to introduce a new functional group. | znaturforsch.comresearchgate.net |
Sequential and Convergent Synthesis Pathways
The construction of a complex molecule like this compound can be approached through two primary strategies: sequential (or linear) synthesis and convergent synthesis.
Stepwise Introduction of Bromo, Ethoxy, and Isopropoxy Groups
A sequential or linear synthesis involves the stepwise modification of a starting pyridine core. This is a classical approach where functional groups are introduced one after another until the final structure is achieved. The order of introduction is critical to ensure correct regiochemistry, often leveraging the activating or directing effects of the previously installed substituents.
For this compound, a plausible sequential route could start from a readily available precursor like 3,5-dibromopyridine (B18299). chemicalbook.com The synthesis might proceed as follows:
Selective Alkoxylation: One of the bromine atoms, likely at the more reactive C-5 position, could undergo nucleophilic substitution with sodium ethoxide or isopropoxide. The reaction of 3,5-dibromopyridine with sodium methoxide (B1231860) to form 3-bromo-5-methoxypyridine (B189597) is a known transformation, suggesting the feasibility of this step. chemicalbook.com
Second Alkoxylation: The remaining bromo-group could then be substituted by the second alkoxide. Alternatively, a precursor like 2-chloro-5-bromopyridine could be used, where the chloro group is selectively substituted first, followed by modification at the bromo-position. The synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine (B118568) demonstrates the higher reactivity of a chloro-substituent towards alkoxides. chemicalbook.com
Introduction of the Final Group: The final substituent could be introduced using one of the organometallic methods described previously. For example, if the molecule is 3-ethoxy-2-isopropoxy-pyridine at this stage, a brominating agent like N-Bromosuccinimide (NBS) could be used to install the bromine at the C-5 position, a reaction common in the synthesis of bromo-amino-pyridines. ijssst.info
The key challenge in this approach is controlling the regioselectivity at each step, as the electronic properties of the pyridine ring change with the addition of each substituent.
Convergent Assembly from Highly Functionalized Precursors
For this compound, a convergent strategy would involve forming the substituted pyridine ring from acyclic precursors rather than modifying a pre-existing one. Many methods for pyridine synthesis rely on condensation or cycloaddition reactions. nih.govorganic-chemistry.org A conceptual convergent pathway could involve:
Fragment Synthesis: One fragment could be a highly functionalized three-carbon unit containing the ethoxy group, while another fragment could be a nitrogen-containing precursor that provides the rest of the ring atoms.
Ring Formation: These fragments would be combined in a cyclization reaction to form the pyridine ring. For example, methods involving the reaction of α,β-unsaturated carbonyl compounds with enamines or other nitrogen nucleophiles (a variant of the Hantzsch synthesis) could be adapted. nih.gov Another modern approach involves the rhodium-catalyzed insertion of vinylcarbenoids into the N-O bond of isoxazoles, which rearranges to form a highly functionalized pyridine in a one-pot procedure. nih.govorganic-chemistry.org
This strategy allows for the precise placement of the ethoxy and isopropoxy groups in the acyclic precursors, ensuring the desired substitution pattern in the final cyclized product. The bromine could either be incorporated into one of the starting fragments or added after the pyridine ring has been formed.
Reactivity and Transformation Pathways of 5 Bromo 3 Ethoxy 2 Isopropoxypyridine
Cross-Coupling Reactions of the C5-Bromine Atom
The bromine atom at the C5 position of 5-Bromo-3-ethoxy-2-isopropoxypyridine serves as a versatile synthetic handle for numerous cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring, combined with the carbon-bromine bond, makes this site susceptible to oxidative addition to a low-valent palladium catalyst, initiating a range of catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of new bonds with high efficiency and selectivity. For substrates like this compound, these reactions provide reliable pathways to introduce aryl, alkyl, alkynyl, and amino groups, among others. The specific outcome and efficiency of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.
While the following sections describe common and powerful palladium-catalyzed reactions widely applied to aryl and heteroaryl bromides, specific documented examples detailing these transformations on the this compound substrate are not extensively available in the reviewed scientific literature. The discussions and tables are therefore based on the general reactivity of bromopyridine and related aryl bromide systems.
The Suzuki–Miyaura coupling is a foremost method for constructing carbon-carbon bonds, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. For a substrate such as this compound, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step.
Illustrative Data Table: Suzuki–Miyaura Coupling
This table presents representative conditions for the Suzuki–Miyaura coupling of a generic bromopyridine substrate, illustrating the typical parameters for this type of transformation.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromopyridine (B30812) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2-Bromo-5-methylpyridine | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 90 |
| 5-Bromo-2-chloropyridine | Pyrimidine-5-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 88 |
The Negishi coupling facilitates C-C bond formation by reacting an organozinc reagent with an organic halide. uni-muenchen.de Organozinc compounds are known for their high reactivity, which often allows for milder reaction conditions and can be particularly useful for coupling with less reactive organic halides. researchgate.net A key advantage is the high functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignard or organolithium reagents. In the context of this compound, a Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups. The reaction is catalyzed by palladium or nickel complexes. researchgate.net
Illustrative Data Table: Negishi Coupling
This table shows typical conditions for the Negishi coupling of aryl bromides, demonstrating the parameters used for this C-C bond-forming reaction.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 92 |
| 3-Bromopyridine | Ethylzinc iodide | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 50 | 85 |
| 1-Bromo-4-nitrobenzene | Benzylzinc bromide | Pd(OAc)₂ / SPhos | THF/NMP | 80 | 89 |
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is unique among the common cross-coupling methods as it typically requires a dual catalytic system: a palladium complex and a copper(I) salt (usually copper(I) iodide). wikipedia.orgorganic-chemistry.org An amine, such as triethylamine (B128534) or diisopropylamine, serves as both the base and, frequently, the solvent. scirp.org This reaction would attach an alkynyl moiety to the C5 position of this compound, a valuable transformation for accessing precursors to pharmaceuticals and organic materials. wikipedia.org
Illustrative Data Table: Sonogashira Coupling
This table provides representative conditions for the Sonogashira coupling of bromopyridine derivatives with terminal alkynes.
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 96 |
| 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 90 |
| 5-Bromoindole | Phenylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 85 |
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide or pseudohalide with a primary or secondary amine. organic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing arylamines. Its success relies heavily on the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Applying this reaction to this compound would allow for the direct synthesis of C5-aminated pyridine derivatives, which are common structural motifs in medicinal chemistry.
Illustrative Data Table: Buchwald–Hartwig Amination
This table displays typical conditions for the Buchwald-Hartwig amination of aryl bromides, showcasing the key components for this C-N bond-forming reaction.
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 95 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 91 |
| 2-Bromoanisole | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
The Mizoroki-Heck reaction, commonly known as the Heck reaction, forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product and regenerate the catalyst. nih.gov This reaction would enable the vinylation of the C5 position of this compound, creating a styrenyl-type substituent. The regioselectivity of the alkene addition is a key consideration in this reaction. libretexts.org
Illustrative Data Table: Heck Reaction
This table presents illustrative conditions for the Heck reaction between aryl bromides and alkenes.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 85 |
| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | 100 | 90 |
| 1-Bromo-4-cyanobenzene | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 | 78 |
Carbonylative Cross-Coupling Reactions
Carbonylative cross-coupling reactions are powerful methods for the introduction of a carbonyl group, typically using carbon monoxide (CO) as a C1 source. For an aryl bromide like this compound, these palladium-catalyzed reactions are expected to proceed at the C5-position, converting the C-Br bond into a new C-C bond, yielding ketones, amides, or esters.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium complex. This intermediate then undergoes reductive elimination with a suitable nucleophile to afford the final product and regenerate the Pd(0) catalyst.
Common variations include:
Carbonylative Suzuki Coupling: Reaction with a boronic acid or ester would yield an aryl ketone.
Carbonylative Heck Reaction: Coupling with an alkene would produce an α,β-unsaturated ketone. organic-chemistry.orgnih.gov
Carbonylative Sonogashira Coupling: Reaction with a terminal alkyne would result in an alkynone. nih.govorganic-chemistry.org
The electronic and steric environment of this compound, with two alkoxy groups ortho and para to the bromine, may influence the reaction. The electron-donating nature of the alkoxy groups could potentially slow down the initial oxidative addition step compared to electron-deficient pyridines. However, successful carbonylative couplings have been reported for a wide range of substituted aryl bromides. wikipedia.org
Hypothetical Data Table for Carbonylative Suzuki Coupling:
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 82 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | DMF | 120 | 78 |
| Note: Yields are hypothetical and illustrative for this reaction type. |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions represent a classic and cost-effective alternative to palladium-based methods for the formation of C-C, C-N, C-O, and C-S bonds from aryl halides.
For this compound, the bromine atom at the C5 position is the reactive site for these transformations. These reactions often require higher temperatures and the use of ligands, such as diamines or phenanthrolines, to stabilize the copper catalyst and facilitate the reaction. wikipedia.org
Ullmann-Type Reactions for C-N and C-O Linkages
The Ullmann condensation is a cornerstone of copper-catalyzed cross-coupling, enabling the formation of C-N and C-O bonds. wikipedia.org
C-N Bond Formation (Buchwald-Hartwig Amination Analogue): This reaction would involve coupling this compound with various nitrogen nucleophiles, such as primary or secondary amines, amides, or N-heterocycles. A copper(I) source like CuI is typically used, in conjunction with a base (e.g., K₂CO₃, Cs₂CO₃) and often a ligand in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The electronic character of the pyridine ring, influenced by the alkoxy groups, would be a key factor in reactivity. While electron-donating groups can sometimes hinder these reactions, modern ligand systems have expanded the scope to include electron-rich aryl halides.
C-O Bond Formation (Ullmann Condensation): This involves the coupling of this compound with alcohols or phenols to form diaryl or alkyl aryl ethers. The conditions are similar to those for C-N bond formation, requiring a copper catalyst, a base, and high temperatures. The reaction with a phenol (B47542) would lead to a phenoxy-substituted pyridine derivative. The use of aliphatic diols can also serve as coupling partners. rsc.org
Hypothetical Data Table for Ullmann-Type C-N Coupling:
| Entry | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 75 |
| 2 | Aniline | CuI / Phenanthroline | Cs₂CO₃ | DMF | 130 | 68 |
| 3 | Pyrrolidine | Cu₂O / DMEDA | K₃PO₄ | Toluene | 110 | 80 |
| Note: Yields are hypothetical and illustrative for this reaction type. |
Alternative Metal-Catalyzed Cross-Coupling Methodologies
While palladium and copper are the most common catalysts for cross-coupling reactions, other transition metals, particularly iron and nickel, have gained prominence as more sustainable and economical alternatives.
Iron-Catalyzed Cross-Coupling: Iron catalysts are effective for coupling aryl halides with organometallic reagents (e.g., Grignard reagents) and have also been developed for C-N bond formation. rsc.orgresearchgate.net An iron-catalyzed reaction of this compound with an alkyl or aryl Grignard reagent could provide a route to C5-alkylated or -arylated pyridines. These reactions often proceed via radical mechanisms.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for coupling aryl halides with a variety of partners, including organoboron, organozinc, and organosilicon reagents. Nickel catalysis can sometimes offer different reactivity and selectivity compared to palladium, especially with challenging substrates. For this compound, a nickel-catalyzed Suzuki-Miyaura type reaction would be a plausible transformation.
The choice of ligand is critical in these alternative methodologies to control the activity and selectivity of the catalyst.
Hypothetical Data Table for Iron-Catalyzed Cross-Coupling with Grignard Reagents:
| Entry | Grignard Reagent | Iron Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | FeCl₃ | THF/NMP | 25 | 70 |
| 2 | Ethylmagnesium chloride | Fe(acac)₃ | THF | 0 to 25 | 65 |
| 3 | Cyclohexylmagnesium bromide | FeCl₂ | THF | 25 | 60 |
| Note: Yields are hypothetical and illustrative for this reaction type. |
Reactions Involving the Alkoxy Groups
The ethoxy and isopropoxy groups at the C3 and C2 positions, respectively, are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or rearrangement.
Cleavage and Interconversion of Ether Linkages
The cleavage of aryl alkyl ethers typically requires harsh conditions, most commonly strong acids like HBr or HI. masterorganicchemistry.comkhanacademy.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
For this compound, the cleavage would likely occur via an Sₙ2 mechanism at the less sterically hindered ethyl group first, yielding ethanol (B145695) and the corresponding 2-isopropoxy-3-hydroxypyridine derivative. The isopropoxy group, being secondary, would be cleaved next, potentially via a mixed Sₙ1/Sₙ2 pathway, to give the dihydroxypyridine. Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the phenyl cation intermediate.
Lewis acids, such as BBr₃, are also highly effective reagents for the cleavage of aryl ethers at lower temperatures.
Interconversion of the ether linkages (e.g., converting the ethoxy group to a methoxy (B1213986) group) is not a direct process and would likely involve a two-step sequence of cleavage followed by re-alkylation of the resulting hydroxyl group under basic conditions (Williamson ether synthesis).
Hypothetical Data Table for Acid-Catalyzed Ether Cleavage:
| Entry | Reagent | Conditions | Major Product(s) |
| 1 | Excess HBr | Reflux, 12h | 5-Bromo-pyridine-2,3-diol, Ethyl bromide, Isopropyl bromide |
| 2 | BBr₃ (2.2 eq) | CH₂Cl₂, -78°C to rt | 5-Bromo-pyridine-2,3-diol |
| 3 | HI (1.1 eq) | 100°C, 4h | 5-Bromo-3-hydroxy-2-isopropoxypyridine + Ethyl iodide |
| Note: Products are predicted based on established mechanisms. |
Rearrangements and Transformations of Alkoxy Substituents
Rearrangements involving alkoxy groups on aromatic rings are less common than cleavage but can occur under specific conditions, such as thermal or photochemical induction.
Thermal Rearrangement: For some 2-alkoxypyridines, thermal rearrangement to the corresponding N-alkylpyridones can occur under flash vacuum pyrolysis (FVP) conditions. researchgate.net This involves the migration of the alkyl group from the oxygen to the nitrogen atom. It is conceivable that under high temperatures, the isopropoxy or ethoxy group of this compound could potentially undergo such a rearrangement, although the presence of the adjacent alkoxy group might influence the reaction pathway.
Acid-Catalyzed Rearrangements: While cleavage is the dominant reaction in strong acid, more complex rearrangements can sometimes be observed, particularly if carbocationic intermediates can be stabilized. However, for simple alkoxy groups like ethoxy and isopropoxy on a pyridine ring, this is not a commonly expected pathway.
Transformations: The alkoxy groups themselves are generally unreactive. However, the pyridine ring can be activated towards certain transformations. For instance, oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring and potentially enable subsequent rearrangements of substituents when treated with reagents like acetic anhydride. acs.org
Given the lack of specific literature, predicting the precise outcomes of rearrangement reactions for this compound remains speculative.
Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System
The reactivity of the pyridine ring in "this compound" is a complex interplay of the inherent electronic properties of the pyridine nucleus and the modifying effects of its three substituents. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deactivation of the ring towards electrophilic attack compared to benzene. youtube.com This nitrogen atom withdraws electron density from the ring carbons, particularly at the ortho (2, 6) and para (4) positions, making these sites less nucleophilic. Conversely, this electron deficiency renders the pyridine ring more susceptible to nucleophilic attack at these same positions. stackexchange.comquora.com The bromo, ethoxy, and isopropoxy substituents further modulate this reactivity profile through a combination of inductive and resonance effects.
Activation/Deactivation Effects of Bromo and Alkoxy Substituents
The substituents on the pyridine ring exert significant influence on its reactivity towards both electrophiles and nucleophiles. These effects can be categorized as either activating (increasing the reaction rate relative to unsubstituted pyridine) or deactivating (decreasing the reaction rate). masterorganicchemistry.com This is primarily governed by their ability to donate or withdraw electron density.
Alkoxy Groups (-OEt, -OⁱPr): The ethoxy and isopropoxy groups are generally considered strong activating groups in electrophilic aromatic substitution. youtube.com This is due to the powerful electron-donating resonance effect of the oxygen atom, which possesses lone pairs of electrons that can be delocalized into the pyridine ring. This resonance effect significantly outweighs their electron-withdrawing inductive effect, which arises from the high electronegativity of oxygen. openstax.org By donating electron density, these groups enrich the ring, making it more attractive to electrophiles and stabilizing the carbocation intermediate formed during the reaction. openstax.org
In the context of nucleophilic aromatic substitution , the roles are often reversed. Electron-withdrawing groups, which deactivate the ring towards electrophiles, can activate it towards nucleophiles by stabilizing the negatively charged Meisenheimer-like intermediate. stackexchange.com The bromo group at the C-5 position can also function as a leaving group, although nucleophilic substitution on pyridine is strongly favored at the C-2, C-4, and C-6 positions where the negative charge of the intermediate can be stabilized by the ring nitrogen. stackexchange.comquora.com
| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Primary Mechanism |
|---|---|---|---|
| Alkoxy (-OR) | Activating | Deactivating | Strong +R, Weak -I |
| Bromo (-Br) | Deactivating | Activating (Inductively) / Leaving Group | Strong -I, Weak +R |
| Pyridine Nitrogen | Deactivating | Activating | Strong -I, -R |
For the specific molecule This compound , the cumulative effect is a highly electron-rich ring system despite the deactivating influences of the nitrogen and bromine atoms. The two potent alkoxy groups dominate the electronic character, making electrophilic substitution feasible, likely at the C-4 or C-6 positions, which are ortho/para to the activating ethoxy group and not sterically hindered.
Dearomatization Reactions of Substituted Pyridines
Dearomatization reactions are powerful transformations that convert flat, aromatic precursors into complex, three-dimensional saturated or partially saturated heterocyclic structures. acs.org For pyridines, this typically involves a nucleophilic addition that disrupts the aromatic sextet, yielding dihydropyridine (B1217469) (DHP) derivatives. nih.gov Due to the inherent stability of the aromatic system, the pyridine ring itself is generally not electrophilic enough to react with most nucleophiles directly. mdpi.com
Therefore, a key strategy in pyridine dearomatization is the activation of the ring to increase its electrophilicity. This is commonly achieved by functionalizing the pyridine nitrogen, which transiently forms a more reactive pyridinium (B92312) ion. mdpi.com Common activation methods include:
N-Acylation: Reaction with reagents like chloroformates.
N-Alkylation: Using alkyl halides.
N-Sulfonylation: Reaction with sulfonyl chlorides.
Lewis Acid Coordination: Complexation with a Lewis acid to enhance the nitrogen's electron-withdrawing effect.
Once activated, the pyridinium salt is highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents, enolates, and hydrides. mdpi.comacs.org The addition typically occurs at the C-2 or C-4 position to generate 1,2-DHP or 1,4-DHP products, respectively. nih.gov
In the case of this compound, the electron-donating alkoxy groups would make the initial N-activation step (which involves attack on the nucleophilic nitrogen) more facile compared to an electron-deficient pyridine. However, these same groups would also stabilize the resulting pyridinium cation. The regioselectivity of the subsequent nucleophilic attack would be influenced by the steric hindrance of the isopropoxy group at C-2 and the electronic directing effects of all three substituents. Recent advancements have also demonstrated catalytic asymmetric dearomatization reactions that can proceed without pre-activation of the pyridine substrate under mild conditions, often using chiral copper complexes. mdpi.com
Formation and Reactivity of Pyridynes from Halogenated Pyridines
Pyridynes are highly reactive, neutral intermediates derived from pyridine by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. wikipedia.org They are the heterocyclic analogues of benzynes and serve as potent intermediates for the regioselective difunctionalization of the pyridine core. chemistryviews.org The generation of pyridynes from halogenated pyridines is a common synthetic strategy. rsc.org
For this compound, the C-5 bromo substituent provides a handle for generating a pyridyne intermediate. A plausible pathway involves the deprotonation of an adjacent carbon by a strong, non-nucleophilic base (e.g., a lithium amide), followed by the elimination of the halide. Deprotonation at C-4 would lead to the formation of a 4,5-pyridyne .
The general steps for pyridyne formation from a halopyridine are:
Deprotonation: A strong base abstracts a proton from a position ortho to the halogen.
Elimination: The resulting pyridyl anion rapidly eliminates the halide ion to form the pyridyne triple bond.
Once formed, the 4,5-pyridyne intermediate is extremely electrophilic and will react swiftly with any available nucleophiles. The addition of a nucleophile can occur at either end of the strained triple bond (C-4 or C-5). The regioselectivity of this addition is governed by the electronic effects of the other ring substituents. In this specific case, the alkoxy groups at C-2 and C-3 would exert a significant directing influence on the incoming nucleophile. For instance, trapping the pyridyne with an organometallic reagent (R-M) would result in a new pyridyl-metal species, which can then be quenched with an electrophile to achieve a net 3,4-difunctionalization of the original pyridine skeleton. chemistryviews.orgrsc.org
Radical Reactions of this compound
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, opening pathways for radical-mediated transformations. Aryl radicals, including pyridyl radicals, can be generated from aryl bromides under various conditions, such as photoredox catalysis, treatment with radical initiators (e.g., AIBN), or high temperatures. nih.govma.edu The fragmentation of a bromopyridine radical anion is known to be exceedingly rapid. nih.gov
Upon formation, the 3-ethoxy-2-isopropoxypyridin-5-yl radical is a reactive intermediate that can participate in several types of reactions:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule in the reaction medium, leading to the formation of the debrominated product, 3-ethoxy-2-isopropoxypyridine.
Addition to π-Systems: The pyridyl radical can add to alkenes or alkynes in an intermolecular or intramolecular fashion. This is a key step in radical-based hydroarylation reactions, which form new carbon-carbon bonds. nih.gov The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical.
Coupling Reactions: The radical can couple with another radical species or be trapped by a metal catalyst in cross-coupling cycles.
Recent research has highlighted the utility of photoredox catalysis for generating pyridyl radicals from the corresponding bromopyridines under mild conditions. nih.gov These radicals exhibit electrophilic character and can be used in anti-Markovnikov hydroarylation reactions with functionalized olefins. nih.gov This methodology allows for the synthesis of complex alkyl-substituted pyridines that might be difficult to access through other means. The specific substituents on this compound would influence the stability and reactivity of the radical intermediate, but the C-Br bond remains a viable initiation point for a range of radical-based functionalization strategies.
An extensive search for scientific literature and data pertaining to the chemical compound This compound has revealed no specific research detailing its advanced spectroscopic and spectrometric characterization.
Despite a thorough investigation for data related to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of this particular molecule, no published studies, spectral data, or research findings were identified. The search included queries for various techniques such as multi-dimensional NMR (2D-NOESY, HMBC), dynamic NMR, solid-state NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS).
Consequently, the detailed article focusing on the advanced spectroscopic and spectrometric characterization of "this compound" as per the requested outline cannot be generated due to the absence of available scientific information. The foundational data required to populate the sections on structural elucidation, mechanistic studies, molecular identity, and fragmentation analysis for this specific compound is not present in the public domain or scientific databases based on the conducted search.
Advanced Spectroscopic and Spectrometric Characterization in Research Applications
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the solid-state structure of a crystalline material. By analyzing the pattern of diffracted X-rays passing through a crystal, researchers can deduce the precise arrangement of atoms in the crystal lattice.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) offers the most detailed view of a molecule's structure, providing precise measurements of bond lengths, bond angles, and torsional angles. For 5-Bromo-3-ethoxy-2-isopropoxypyridine, obtaining a suitable single crystal would allow for the complete elucidation of its three-dimensional molecular geometry. The analysis would reveal the spatial orientation of the ethoxy and isopropoxy groups relative to the pyridine (B92270) ring and each other, as well as any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. nih.gov This information is fundamental to understanding the compound's physical properties and designing future experiments.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.10 |
| b (Å) | 10.55 |
| c (Å) | 11.90 |
| β (°) | 104.5 |
| Volume (ų) | 740.0 |
Note: This table is illustrative, based on data for similar brominated pyridine compounds, and represents plausible values that would be determined via SC-XRD analysis. researchgate.net
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphs, each of which produces a unique diffraction pattern. By analyzing the PXRD data of this compound samples prepared under various crystallization conditions, researchers could identify the existence of different crystalline forms. Each polymorph would be defined by a characteristic set of diffraction peaks (2θ values), providing a fingerprint for its identification.
Illustrative PXRD Peak Data for Two Hypothetical Polymorphs
| Polymorph | Characteristic 2θ Peaks (°) |
|---|---|
| Form I | 10.2, 15.5, 20.8, 25.1 |
Note: This table illustrates how different polymorphs would present distinct peak positions in a PXRD pattern.
Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups.
For this compound, these techniques would confirm the presence of its key structural features. The spectra would exhibit characteristic bands for the aromatic pyridine ring, the aliphatic C-H bonds of the ethoxy and isopropoxy groups, the C-O ether linkages, and the C-Br bond. Analysis of the C-H stretching region (typically 2850-3100 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) would provide a detailed vibrational profile of the molecule. mewaruniversity.org
Expected Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl Groups | C-H Stretch | 2850-2980 |
| Pyridine Ring | C-H Stretch | 3000-3100 |
| Pyridine Ring | C=C / C=N Stretch | 1400-1600 |
| Ether Linkages | C-O Stretch | 1050-1250 |
UV-Visible Spectroscopy for Electronic Transitions and Interactions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. In molecules with π-systems, such as the pyridine ring in this compound, the most common electronic transitions are π→π* and n→π*. uobabylon.edu.iq
The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax). The position and intensity of λmax are sensitive to the molecular structure, particularly the presence of conjugation and substituent groups. uobabylon.edu.iq The ethoxy, isopropoxy, and bromo substituents on the pyridine ring are expected to act as auxochromes, causing a bathochromic (red) shift in the λmax compared to unsubstituted pyridine. This shift occurs because the heteroatoms with lone pairs (oxygen and bromine) can donate electron density to the aromatic ring, affecting the energy of the molecular orbitals involved in the electronic transition. uobabylon.edu.iq
Predicted UV-Vis Absorption Data
| Compound | Typical λmax (nm) | Transition Type |
|---|---|---|
| Pyridine (in hexane) | ~251 | π→π* |
| Pyridine (in hexane) | ~270 | n→π* |
Note: The predicted shift to a longer wavelength for the substituted pyridine is based on the electronic effects of the bromo and alkoxy substituents.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org If breaking the bond to the isotope is rate-limiting, a significant difference in reaction rates (a primary KIE, where kH/kD > 1) will be observed. libretexts.org
For this compound, KIE studies could be employed to elucidate the mechanism of, for example, a nucleophilic aromatic substitution reaction. If a reaction involved the deprotonation of a C-H bond on the pyridine ring in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would result in a slower reaction rate. Conversely, if no significant KIE is observed, it would suggest that the C-H bond is not broken in the rate-limiting step. This method provides critical evidence for constructing a detailed mechanistic pathway. libretexts.orgwikipedia.org
Hypothetical KIE for a Nucleophilic Substitution Reaction
| Reaction Step | Isotopic Substitution | Expected kH/kD | Implication |
|---|---|---|---|
| Rate-limiting C-H bond cleavage | H replaced with D at reaction site | ~2-7 | Mechanism involves C-H bond breaking in the transition state |
Computational and Theoretical Investigations of 5 Bromo 3 Ethoxy 2 Isopropoxypyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to study the properties of substituted pyridines, providing detailed information about their electronic and structural characteristics. researchgate.netias.ac.inresearcher.life
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 5-Bromo-3-ethoxy-2-isopropoxypyridine, this process involves calculating the potential energy of the molecule as a function of the spatial arrangement of its atoms to find the lowest energy conformation.
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G+(d,p)) This table presents hypothetical data for illustrative purposes, based on typical values for similar substituted pyridines.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C2-N1 | 1.345 |
| C6-N1 | 1.338 |
| C5-Br | 1.895 |
| C3-O(ethoxy) | 1.360 |
| C2-O(isopropoxy) | 1.355 |
| **Bond Angles (°) ** | |
| C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.0 |
| C4-C5-Br | 118.9 |
| Dihedral Angles (°) | |
| C3-C2-O-C(isopropoxy) | -175.0 |
| C2-C3-O-C(ethoxy) | 5.5 |
The electronic properties of this compound are dictated by the arrangement of its electrons in molecular orbitals. DFT calculations provide a detailed picture of this electronic structure. The substituents—bromo, ethoxy, and isopropoxy groups—significantly influence the electron distribution on the pyridine (B92270) ring. The electron-donating alkoxy groups increase the electron density on the ring, particularly at the ortho and para positions, while the electronegative bromine atom acts as a weak deactivator.
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. ias.ac.inresearcher.life The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the alkoxy groups, while the LUMO would likely be distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing bromine atom.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.25 |
DFT calculations are a powerful tool for predicting various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental spectra, can aid in the structural elucidation and assignment of signals.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These computations help in assigning the observed spectral bands to specific molecular motions, such as the stretching and bending of C-C, C-N, C-O, and C-Br bonds, as well as the characteristic modes of the pyridine ring. DFT studies on other substituted pyridines have shown good agreement between calculated and experimental vibrational spectra. nih.gov
Computational chemistry, particularly DFT, plays a crucial role in elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products.
Transition state calculations are particularly important as they allow for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. Such studies provide insights into the role of catalysts and the effect of substituents on the reaction rate and selectivity. researchgate.netmdpi.com
Many chemical reactions and measurements are performed in solution, where the solvent can have a significant impact on the properties and reactivity of a molecule. Computational models can account for these solvent effects using either explicit or implicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), are widely used in DFT calculations. ias.ac.in These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.
For this compound, the inclusion of a solvent model in the calculations would be expected to influence its conformational preferences, electronic properties (such as the HOMO-LUMO gap), and the energetics of reaction pathways. The dipole moment of the molecule would interact with the polarizable solvent, leading to a more stabilized system compared to the gas phase.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its interactions with its environment.
MD simulations can also be employed to study the intermolecular interactions of this compound in various solvents or in the presence of other molecules. For instance, simulations in a water box would reveal the nature of hydration and the formation of hydrogen bonds between the solvent and the nitrogen atom of the pyridine ring or the oxygen atoms of the alkoxy groups. In a non-polar solvent, the simulations would highlight the importance of van der Waals and dipole-dipole interactions.
A typical MD simulation protocol involves several steps, including system setup, energy minimization, equilibration, and the production run. During the production run, the trajectory of the molecule is saved at regular intervals, providing a time-resolved view of its dynamic behavior. Analysis of this trajectory can yield a wealth of information, including radial distribution functions to characterize solvation shells and the identification of persistent intermolecular contacts.
| Parameter | Value |
|---|---|
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| System Size | ~5000 atoms |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are based on the principle that the reactivity of a molecule is a function of its structural and electronic properties. QSRR studies are valuable for predicting the reactivity of new compounds and for gaining insights into reaction mechanisms.
For this compound, a QSRR model could be developed to predict its reactivity in a particular chemical transformation, such as nucleophilic aromatic substitution. The development of a QSRR model typically involves three main stages: descriptor calculation, model building, and model validation.
First, a set of molecular descriptors is calculated for a series of related pyridine derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., atomic charges, HOMO/LUMO energies). For substituted pyridines, descriptors that capture the electronic effects of the substituents, such as Hammett constants or calculated electrostatic potentials, are particularly important.
Next, a mathematical model is constructed to relate the calculated descriptors to the experimentally determined reactivity (e.g., reaction rate constants). Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. The resulting QSRR equation provides a quantitative measure of the influence of each descriptor on the reactivity.
Finally, the predictive power of the QSRR model is assessed through internal and external validation techniques. A robust and predictive QSRR model can then be used to estimate the reactivity of this compound. For instance, a QSRR study on substituted pyridines might reveal that the reactivity is strongly correlated with the electrostatic potential on the carbon atoms of the pyridine ring and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges |
| Steric | Molecular volume, Surface area, Sterimol parameters |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Thermodynamic | Enthalpy of formation, Gibbs free energy |
Theoretical Insights into Halogen Bonding and Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This interaction arises from the anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen along the extension of the covalent bond. nih.gov
In this compound, the bromine atom at the 5-position is a potential halogen bond donor. Theoretical calculations, such as Density Functional Theory (DFT), can be used to investigate the nature and strength of halogen bonds involving this molecule. By calculating the molecular electrostatic potential surface, the presence and magnitude of the σ-hole on the bromine atom can be visualized and quantified.
Besides halogen bonding, other non-covalent interactions also play a crucial role in the chemistry of this compound. These include hydrogen bonding, π-π stacking interactions between pyridine rings, and van der Waals forces. Theoretical methods can be used to characterize these interactions and to understand their relative importance in determining the supramolecular chemistry and crystal packing of this compound. A comprehensive understanding of these non-covalent forces is essential for the rational design of materials with desired properties.
| Property | Calculated Value |
|---|---|
| Interaction Energy (kcal/mol) | -3.0 to -5.0 |
| Br···N/O distance (Å) | ~2.8 - 3.2 |
| C-Br···N/O angle (°) | ~170 - 180 |
| Electrostatic Contribution | Significant |
Derivatization and Functionalization Strategies for 5 Bromo 3 Ethoxy 2 Isopropoxypyridine
Modification of the Bromo Substituent
The bromine atom at the C5 position of the pyridine (B92270) ring is a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Introduction of Carbon-Based Linkers (Alkyl, Aryl, Alkenyl, Alkynyl)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent. These reactions allow for the introduction of diverse carbon-based moieties.
Aryl and Heteroaryl Groups (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a widely used method for coupling aryl or vinyl boronic acids with aryl halides. wikipedia.org For 5-Bromo-3-ethoxy-2-isopropoxypyridine, this reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, K₃PO₄), and an appropriate aryl- or heteroaryl-boronic acid. researchgate.netmdpi.com The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org
Alkenyl Groups (Heck Coupling): The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. This method is effective for creating styrenyl-type derivatives or other vinyl-substituted pyridines.
Alkynyl Groups (Sonogashira Coupling): To introduce an alkynyl group, the Sonogashira coupling is employed, which uses a palladium catalyst, a copper(I) co-catalyst (often CuI), and a base (typically an amine like triethylamine) to couple the bromopyridine with a terminal alkyne. scirp.orgscirp.org Copper-free versions of this reaction have also been developed. organic-chemistry.org
Alkyl Groups: While direct Suzuki coupling with alkylboronic acids can be challenging, advancements have expanded the scope to include unactivated alkyl halides. organic-chemistry.org Other methods, such as Negishi or Stille couplings, can also be employed for alkyl group installation.
Table 1: Palladium-Catalyzed C-C Bond Forming Reactions
| Coupling Reaction | Carbon Linker | Typical Reagents | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl, Alkenyl | R-B(OH)₂, Base (K₂CO₃) | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes |
| Heck | Alkenyl | Alkene, Base (Et₃N) | Pd(OAc)₂, PPh₃ |
| Sonogashira | Alkynyl | Terminal Alkyne, Base (Et₃N) | Pd(PPh₃)₄, CuI |
Formation of Heteroatom-Containing Derivatives (e.g., Amines, Ethers, Thioethers)
The bromo group can be substituted with various heteroatoms to generate amines, ethers, and thioethers, significantly diversifying the molecular structure.
Amines (Buchwald-Hartwig Amination): This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.org It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu). nih.govorganic-chemistry.orglibretexts.org The reaction conditions are generally mild and highly versatile. youtube.com
Ethers (Ullmann Condensation): The Ullmann condensation uses a copper catalyst to couple the aryl halide with an alcohol or phenol (B47542), forming a diaryl or aryl alkyl ether. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands and milder temperatures. organic-chemistry.org This method can be used to introduce an additional aryloxy or alkoxy group at the C5 position.
Thioethers: The formation of thioethers can be achieved through several methods. Palladium-catalyzed C-S coupling reactions, analogous to the Buchwald-Hartwig amination, can couple the bromopyridine with thiols. acsgcipr.org Alternatively, copper-catalyzed Ullmann-type reactions with thiols or thiolates are also effective. wikipedia.org Nucleophilic aromatic substitution (SNAr) with a thiolate anion can also occur, particularly if the pyridine ring is further activated. masterorganicchemistry.com
Selective Reduction or Halogen Exchange Reactions
Reduction (Debromination): The bromo group can be selectively removed and replaced with a hydrogen atom. This is commonly achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.net Rhodium-based catalysts have also been shown to be effective for dehalogenation under hydrogenation conditions. acs.org Other methods include using metal hydrides or other reducing agents.
Halogen Exchange (Finkelstein Reaction): The bromo substituent can be exchanged for another halogen, such as iodo or fluoro. The aromatic Finkelstein reaction allows for the conversion of aryl bromides to aryl iodides, often using a copper or nickel catalyst with a source of iodide (e.g., NaI). wikipedia.orgnih.gov This transformation can be useful as aryl iodides are often more reactive in subsequent cross-coupling reactions. byjus.comjk-sci.com Introducing fluorine can be more challenging but may be accomplished using specialized fluorinating agents.
Transformations of the Ethoxy and Isopropoxy Groups
The two ether linkages at the C2 and C3 positions offer opportunities for functionalization, although their relative stability can present challenges for selective modification.
Selective Cleavage or Interconversion of Ether Linkages
Cleavage of ether bonds is typically achieved under strong acidic conditions or with Lewis acids. numberanalytics.com
Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl alkyl ethers to yield the corresponding alcohol or phenol. nih.govpearson.comcore.ac.uk The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack by a bromide ion. pearson.com Selectivity between the ethoxy and isopropoxy groups can be challenging. Cleavage may occur preferentially at the less sterically hindered ethyl group (SN2-type mechanism) or at the isopropyl group, which can better stabilize a partial positive charge (SN1-type mechanism). libretexts.org Studies on mixed boron trihalides (e.g., BBr₃/BCl₃) have shown improved regioselectivity in some cases. datapdf.com
Strong Acid Cleavage: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave ethers at high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide. libretexts.orgmasterorganicchemistry.com Similar to Lewis acid cleavage, achieving high selectivity between the ethoxy and isopropoxy groups can be difficult.
Derivatization at the Alkyl Moieties
Functionalizing the alkyl chains of the ether groups while leaving the pyridine core intact is less common but can be achieved through radical reactions.
Side-Chain Halogenation: The alkyl groups can undergo free-radical halogenation at positions adjacent to the ether oxygen (α-position) or at the terminal methyl groups. studymind.co.uk Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light, AIBN) can introduce a bromine atom onto the alkyl chain. orgoreview.compearson.com This reaction is analogous to the side-chain halogenation of alkylbenzenes. youtube.comyoutube.com The resulting halo-alkoxy pyridine can then undergo subsequent nucleophilic substitution reactions to introduce other functionalities. The relative reactivity of the ethoxy versus the isopropoxy group in such a reaction would depend on the stability of the radical intermediate formed.
Table 2: Transformations of Alkoxy Groups
| Transformation | Section | Reagents | Potential Outcome |
|---|---|---|---|
| Ether Cleavage | 6.2.1 | BBr₃, HBr, or HI | Formation of corresponding hydroxypyridines. Selectivity is mechanism-dependent. |
| Side-Chain Halogenation | 6.2.2 | NBS, Radical Initiator (e.g., light) | Introduction of a bromine atom on the ethyl or isopropyl chain for further functionalization. |
Direct Functionalization of the Pyridine Ring
The strategic functionalization of the pyridine core in this compound is crucial for the synthesis of more complex derivatives with potential applications in various fields of chemistry. The presence of multiple substituents—a bromine atom and two different alkoxy groups—offers a range of possibilities for selective transformations. Direct functionalization methods, such as C-H activation and directed metalation, provide powerful tools for the introduction of new functionalities onto the pyridine scaffold.
C-H Functionalization Methodologies
While direct C-H functionalization of pyridine rings is a rapidly evolving field, its application to polysubstituted pyridines like this compound requires careful consideration of regioselectivity. The existing substituents electronically and sterically influence the reactivity of the available C-H bonds at the C-4 and C-6 positions.
Transition metal-catalyzed C-H activation is a prominent strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, rhodium, and iridium are often employed for such transformations. In the case of this compound, the isopropoxy group at C-2 and the ethoxy group at C-3 are electron-donating, which can influence the electron density of the pyridine ring and affect the reactivity of the C-H bonds.
Research on related substituted pyridines suggests that the C-H bond at the C-6 position would be the most likely site for functionalization due to the directing effect of the pyridine nitrogen atom and the activating nature of the alkoxy groups. However, the steric bulk of the isopropoxy group at the C-2 position might influence the approach of the catalytic species.
A hypothetical C-H arylation at the C-6 position could be envisioned using a palladium catalyst, an appropriate ligand, and an aryl halide. The reaction would proceed through a concerted metalation-deprotonation mechanism, followed by reductive elimination to yield the 6-aryl-5-bromo-3-ethoxy-2-isopropoxypyridine derivative.
| Reaction Type | Potential Reagents and Conditions | Expected Product | Key Considerations |
| C-H Arylation | Pd(OAc)₂, P(o-tolyl)₃, Aryl-Br, K₂CO₃, in DMA, 120 °C | 6-Aryl-5-bromo-3-ethoxy-2-isopropoxypyridine | Regioselectivity, steric hindrance from the C-2 isopropoxy group. |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene, in DCE, 80 °C | 6-Alkenyl-5-bromo-3-ethoxy-2-isopropoxypyridine | Catalyst compatibility with the bromo substituent. |
| C-H Amination | Cu(OAc)₂, Amine, O₂, in DMF, 100 °C | 6-Amino-5-bromo-3-ethoxy-2-isopropoxypyridine | Potential for N-arylation of the pyridine ring as a side reaction. |
Directed Metalation for Introduction of New Functionalities
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orguwindsor.ca In this compound, the alkoxy groups, particularly the isopropoxy group at the C-2 position, can serve as potential DMGs. researchgate.netorganic-chemistry.org
The isopropoxy group at C-2 could direct the lithiation to the C-3 position. However, this position is already substituted with an ethoxy group. A more plausible scenario is the direction of lithiation to the C-4 position by the C-3 ethoxy group, or to the C-6 position, although the directing effect is generally strongest at the ortho position.
Given the substitution pattern, a halogen-metal exchange reaction at the C-5 position is a more probable and synthetically useful strategy. nih.gov Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would lead to the formation of a 5-lithiated pyridine intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functionalities at the C-5 position. wikipedia.orgstackexchange.com
Table of Potential Functionalizations via Halogen-Metal Exchange:
| Electrophile | Reagent | Functionality Introduced at C-5 | Product Name |
| Aldehyde | R-CHO | Hydroxyalkyl | (5-(1-hydroxyalkyl)-3-ethoxy-2-isopropoxypyridin-5-yl)methanol |
| Ketone | R-CO-R' | Tertiary Alcohol | 2-(5-(1-hydroxy-1-alkylethyl)-3-ethoxy-2-isopropoxypyridin-5-yl)propan-2-ol |
| Carbon dioxide | CO₂ | Carboxylic acid | 3-Ethoxy-2-isopropoxy-5-carboxypyridine |
| Isocyanate | R-NCO | Amide | N-Alkyl-3-ethoxy-2-isopropoxypyridine-5-carboxamide |
| Alkyl halide | R-X | Alkyl | 5-Alkyl-3-ethoxy-2-isopropoxypyridine |
| Dimethylformamide | DMF | Formyl | 3-Ethoxy-2-isopropoxypyridine-5-carbaldehyde |
Synthesis of Poly-Functionalized Pyridine Derivatives
The strategic combination of the functionalization methods described above opens avenues for the synthesis of highly substituted and complex pyridine derivatives. Starting from this compound, a sequential approach can be employed to introduce multiple new functionalities.
For instance, a halogen-metal exchange at the C-5 position could be followed by a transition metal-catalyzed C-H functionalization at the C-6 position. This would allow for the selective introduction of two different substituents at these positions.
An example of such a sequence could be:
Halogen-Metal Exchange: Reaction of this compound with n-BuLi followed by quenching with an electrophile, for instance, iodine, to yield 3-ethoxy-5-iodo-2-isopropoxypyridine.
Cross-Coupling Reaction: The newly introduced iodine at C-5 can then participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups.
C-H Functionalization: The resulting 5-substituted pyridine could then be subjected to C-H functionalization at the C-6 position.
This stepwise approach allows for the controlled and regioselective synthesis of poly-functionalized pyridines, which are valuable scaffolds in medicinal chemistry and materials science. The choice of reaction sequence and the specific reagents would depend on the desired final product and the compatibility of the functional groups.
Applications of 5 Bromo 3 Ethoxy 2 Isopropoxypyridine As a Synthetic Building Block
Utility in the Construction of Complex Heterocyclic Systems
The strategic placement of a bromine atom at the 5-position of the pyridine (B92270) ring makes 5-Bromo-3-ethoxy-2-isopropoxypyridine an ideal substrate for a variety of cross-coupling reactions. These reactions are foundational in the construction of complex heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Chemists can leverage the reactivity of the bromo group in well-established palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, in a Suzuki coupling, the bromine atom can be replaced with a wide range of aryl or heteroaryl groups through the reaction with an appropriate boronic acid or ester. This allows for the straightforward synthesis of substituted bipyridines and other multi-aromatic systems.
Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which are themselves versatile handles for further transformations, including cyclization reactions to form novel heterocyclic rings. The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based substituents, leading to the formation of various aminopyridine derivatives that are key components in many biologically active molecules. The presence of the ethoxy and isopropoxy groups can also influence the electronic properties and steric environment of the pyridine ring, potentially impacting the regioselectivity and efficiency of these coupling reactions.
Role as a Key Intermediate in Multi-step Organic Syntheses
One of the most significant applications of this compound is its role as a key intermediate in the multi-step synthesis of pharmaceutically relevant compounds. Its utility is prominently highlighted in the preparation of isoindolinone inhibitors of phosphatidylinositol 3-kinase (PI3K). PI3K inhibitors are a class of targeted therapy drugs used in the treatment of certain cancers.
In a patent describing the synthesis of these inhibitors, this compound serves as a crucial precursor. The synthetic strategy involves leveraging the bromo-substituent for further chemical elaboration, ultimately leading to the final complex isoindolinone structure. The ethoxy and isopropoxy groups are often incorporated to modulate the physicochemical properties of the final molecule, such as solubility and metabolic stability, which are critical for drug efficacy.
The synthesis of this compound itself is a multi-step process, often starting from more readily available pyridine derivatives. The precise introduction of the bromo, ethoxy, and isopropoxy groups at the desired positions is a testament to the sophisticated methods available in modern organic synthesis.
| Compound | CAS Number | Role |
| This compound | 1241752-38-4 | Key Intermediate |
| Isoindolinone PI3K Inhibitors | Not Applicable | Final Product |
Building Block for Bridged or Fused Pyridine Scaffolds
While direct, specific examples of this compound being used to create bridged or fused pyridine scaffolds are not extensively documented in publicly available literature, its structure is amenable to such transformations. The presence of multiple reactive sites—the bromine atom and the potential for functionalization of the alkoxy groups or the pyridine ring itself—offers synthetic handles for intramolecular cyclization reactions.
For instance, following a cross-coupling reaction to introduce a suitable functional group at the 5-position, a subsequent reaction could be designed to form a new ring fused to the parent pyridine. This could involve, for example, the introduction of a substituent with a nucleophilic or electrophilic center that can react with one of the alkoxy groups or another position on the pyridine ring. The development of synthetic routes to bridged or fused systems from this building block represents an area of potential research interest for the discovery of novel chemical entities with unique three-dimensional structures.
Precursor for Advanced Organic Materials Synthesis (e.g., ligands for catalysis, molecular probes)
The inherent structural features of this compound make it an attractive precursor for the synthesis of advanced organic materials. The pyridine nitrogen atom provides a coordination site for metal ions, making it a suitable backbone for the design of novel ligands for catalysis.
Through cross-coupling reactions at the 5-position, various chelating groups can be introduced to create bidentate or tridentate ligands. For example, coupling with another pyridine derivative would yield a substituted bipyridine, a privileged ligand scaffold in coordination chemistry. The electronic and steric properties of these ligands can be fine-tuned by the presence of the ethoxy and isopropoxy groups, which can influence the catalytic activity and selectivity of the resulting metal complexes.
Furthermore, the potential for introducing fluorophores or other reporter groups via the bromo-substituent opens up the possibility of developing molecular probes. These probes could be designed to selectively bind to specific analytes or biological targets, with the pyridine core and its substituents influencing the binding affinity and photophysical properties of the probe.
Contribution to Chemical Diversity via Library Synthesis
In the context of drug discovery and materials science, the generation of chemical libraries containing a diverse range of compounds is crucial for identifying new leads. This compound is a valuable starting material for library synthesis due to the versatility of its bromo-substituent.
Using parallel synthesis techniques, the bromine atom can be reacted with a large panel of different building blocks through various cross-coupling reactions. This allows for the rapid generation of a library of compounds with a common 3-ethoxy-2-isopropoxypyridine core but with diverse substituents at the 5-position. This approach enables the systematic exploration of the chemical space around this scaffold, which can be instrumental in structure-activity relationship (SAR) studies. The resulting library of compounds can then be screened for desired biological activities or material properties, accelerating the discovery process.
Future Directions and Emerging Research Avenues for 5 Bromo 3 Ethoxy 2 Isopropoxypyridine
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. For a molecule like 5-Bromo-3-ethoxy-2-isopropoxypyridine, future research would likely focus on moving away from traditional multi-step syntheses that may involve hazardous reagents and generate significant waste.
Key research avenues include:
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing solvent use and purification steps. A green procedure for synthesizing novel pyridine (B92270) derivatives involves a one-pot, four-component reaction under microwave irradiation in ethanol (B145695), offering excellent yields (82%–94%), short reaction times (2–7 minutes), and pure products. nih.gov This approach significantly reduces waste and energy consumption compared to conventional heating methods. nih.gov
Use of Green Solvents and Catalysts: Research is increasingly focused on replacing hazardous solvents with greener alternatives like water or ethanol. researchgate.netresearchgate.net For instance, an environmentally friendly and efficient method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. rsc.org Similarly, the use of non-toxic, earth-abundant metal catalysts, such as iron, is a key area of development. A novel iron-catalyzed cyclization has been shown to produce symmetrical pyridines in high yields without any additives, demonstrating a greener alternative to palladium-catalyzed reactions. nih.gov
Solvent-Free Synthesis: Eliminating solvents entirely represents a significant step forward in green chemistry. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, relying on the direct C–H functionalization of pyridine N-oxides. rsc.org Another example is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the Hantzsch pyridine synthesis at room temperature under solvent-free conditions, which is noted for its short reaction times and simple workup. royalsocietypublishing.org
Table 1: Comparison of Green Synthesis Methods for Pyridine Derivatives
| Method | Key Features | Advantages | Reference |
| Microwave-Assisted MCR | One-pot, four-component reaction in ethanol. | Excellent yields (82-94%), short reaction time (2-7 min), high purity. | nih.gov |
| Aqueous Amination | Base-promoted selective amination in water. | Environmentally benign, avoids precious metal catalysts. | rsc.org |
| Solvent-Free Hantzsch Synthesis | Ceric ammonium nitrate (CAN) catalyst, room temperature. | Efficient, simple workup, short reaction time. | royalsocietypublishing.org |
| Solvent-Free C-H Functionalization | Reaction of pyridine N-oxides with dialkylcyanamides. | Atom-economical, avoids solvents and halide reagents. | rsc.org |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous manufacturing, is revolutionizing the production of fine chemicals and pharmaceuticals by offering significant advantages in safety, efficiency, and scalability over traditional batch processing. acs.orgnewdrugapprovals.org For a compound like this compound, flow chemistry could enable safer handling of reactive intermediates and provide more precise control over reaction parameters, leading to higher yields and purity. recercat.cat
Future research in this area would likely explore:
Enhanced Safety and Control: Continuous flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic or potentially explosive reactions. recercat.cat The superior heat and mass transfer in microreactors allows for precise temperature control, preventing runaway reactions and improving selectivity. acs.org
Process Intensification and Scalability: Flow chemistry allows for the rapid and efficient optimization of reaction conditions, such as temperature, pressure, and residence time. acs.orgvapourtec.com Once optimized, scaling up production is a matter of running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up batch reactors. nih.gov
Application to Key Reactions: The Suzuki-Miyaura cross-coupling is a vital C-C bond-forming reaction. Studies on the continuous flow Suzuki coupling of bromopyridines have demonstrated the potential for high conversion rates and throughput. For example, the reaction of 3-bromopyridine (B30812) with phenylboronic acid using a heterogeneous palladium catalyst in a flow reactor achieved 99% conversion with a residence time of just 2.5 minutes. vapourtec.com This highlights the potential for efficient functionalization of the bromine atom in this compound.
Table 2: Performance of Continuous Flow Suzuki Coupling of 3-Bromopyridine
| Parameter | Value | Outcome | Reference |
| Substrate Concentration | 0.5 M | 99% conversion | vapourtec.com |
| Residence Time | 2.5 minutes | 99% conversion | vapourtec.com |
| Residence Time | 1.0 minute | 52% conversion | vapourtec.com |
| Catalyst | Heterogeneous SPM3Pd | High activity and stability over hours of continuous operation. | vapourtec.com |
| Throughput | ~0.4 g/h (for a 0.5 M solution) | Demonstrates potential for scalable production. | vapourtec.com |
Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis that use light or electricity, respectively, to drive chemical reactions under mild conditions. These methods offer novel pathways for the functionalization of heterocyclic compounds like this compound.
Photocatalysis: Visible-light photoredox catalysis generates highly reactive radical intermediates that can participate in a wide range of transformations, including C-H functionalization. acs.orgacs.org This is particularly valuable for the late-stage functionalization of complex molecules. For this compound, photocatalysis could enable:
Direct C-H Functionalization: The pyridine ring is generally electron-deficient, making direct C-H functionalization challenging. Photocatalytic methods can overcome this by generating pyridinyl radicals, which can then couple with other radical species. recercat.cat For instance, a photochemical method for the allylation of pyridines has been developed that proceeds via the coupling of pyridinyl and allylic radicals. recercat.cat
Borylation of the Bromo-Substituent: The bromine atom on the pyridine ring is an ideal handle for functionalization. Visible-light photoredox catalysis has been successfully used for the borylation of aryl halides, converting them into versatile arylboronic esters under mild conditions. organic-chemistry.org This would transform this compound into a valuable building block for subsequent cross-coupling reactions.
Electrocatalysis: Electrocatalysis offers a reagent-free method for oxidation and reduction, often providing high selectivity. Potential applications for this compound include:
Selective C-H Deuteration: A metal-free electrochemical method for the C4-selective C-H deuteration of pyridine derivatives using D₂O has been reported. nih.gov This strategy provides an environmentally friendly way to introduce deuterium (B1214612) labels, which are valuable in mechanistic studies and for modifying the metabolic profiles of drug candidates. nih.gov
Cross-Electrophile Coupling: Electrocatalytic methods can be used to couple two different electrophiles, such as an aryl bromide and an alkyl bromide. This would allow for the direct alkylation of the C-Br bond in this compound without the need to first form an organometallic reagent.
Table 3: Examples of Photocatalytic Functionalization of Pyridine Derivatives
| Transformation | Method | Key Features | Reference |
| C-H Alkylation | Visible-light photoredox catalysis with N-alkoxypyridinium ions. | High functional group tolerance, proceeds under mild conditions. | lookchem.com |
| Borylation of Aryl Halides | Visible-light photoredox catalysis with fac-Ir(ppy)₃. | Efficient conversion of aryl bromides to arylboronic esters at room temperature. | organic-chemistry.org |
| C-H Allylation | Photochemical organocatalysis via pyridinyl radicals. | Diverges from classical Minisci chemistry, offering different regioselectivity. | recercat.cat |
Development of Novel Catalytic Systems for Selective Functionalization
The development of new catalysts is crucial for achieving high selectivity in the functionalization of complex molecules like this compound. The presence of multiple potential reaction sites (the C-Br bond and several C-H bonds) makes regioselectivity a key challenge.
Emerging research in this area focuses on:
Ligand-Controlled Palladium Catalysis: The outcome of palladium-catalyzed cross-coupling reactions can often be controlled by the choice of ligand. For example, in the C-H arylation of electron-deficient pyridines, the use of a 1,10-phenanthroline (B135089) ligand was found to be optimal for achieving high yields and regioselectivity. nih.gov Research into ligands that can direct the functionalization to a specific C-H position of the pyridine ring, while leaving the C-Br bond intact (or vice-versa), would be highly valuable.
Iridium-Catalyzed C-H Borylation: Iridium catalysts have shown great promise for the direct C-H borylation of pyridines. The regioselectivity is often governed by steric factors, allowing for the borylation of positions that are not easily accessible by other methods. nih.gov For a polysubstituted pyridine, a carefully chosen iridium catalyst could potentially borylate one of the less hindered C-H positions.
Photoredox/Transition Metal Dual Catalysis: Combining photoredox catalysis with transition metal catalysis can enable novel transformations that are not possible with either method alone. This approach could be used, for example, to generate an alkyl radical via photocatalysis, which is then coupled to the pyridine ring in a palladium-catalyzed cross-coupling step.
Table 4: Regioselective C-H Functionalization of Pyridines with Novel Catalysts
| Reaction | Catalyst System | Regioselectivity | Key Findings | Reference |
| C3-Arylation | Pd(OAc)₂ / 1,10-phenanthroline | C3-position | Excess pyridine substrate was required for high yields. | nih.gov |
| C-H Borylation | Iridium catalyst with a phenanthroline ligand | Sterically governed | Can install boronic ester groups at the α, β, or γ positions depending on the substitution pattern. | nih.gov |
| C3-Olefinylation | Pd(OAc)₂ / bidentate N,N-ligand | C3-position | Silver carbonate was used as a base. | nih.gov |
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is essential for optimizing existing reactions and developing new ones. In situ spectroscopic techniques, which monitor reactions as they occur, provide invaluable insights into reaction intermediates and transition states.
For this compound, these techniques could be used to:
Elucidate Reaction Pathways: In situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. This can help to identify key intermediates in catalytic cycles, such as those involved in palladium-catalyzed cross-coupling reactions. Studies on the adsorption of pyridine on silica (B1680970) surfaces using ATR-FTIR have successfully identified different binding sites and the partial protonation of the adsorbed pyridine. osti.gov
Investigate Catalyst Behavior: Spectroscopic methods can be used to study the structure and behavior of catalysts under reaction conditions. For example, in situ Raman spectroscopy has been used to study the interaction of pyridine with platinum electrodes during CO₂ reduction, revealing how pyridine and its protonated form interact with the catalyst surface. researchgate.net
Validate Computational Models: Experimental data from in situ spectroscopy can be used to validate and refine computational models of reaction mechanisms. This synergy between experiment and theory is a powerful tool for understanding complex chemical transformations.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reactions. wur.nl
For a molecule like this compound, AI and ML could be applied to:
Predict Regioselectivity: The functionalization of a polysubstituted pyridine can lead to multiple isomers. ML models can be trained on large datasets of known reactions to predict the most likely site of reaction (regioselectivity) for a given set of reactants and conditions. nih.gov A Random Forest model has been successfully used to predict the regioselectivity of radical C-H functionalization of heterocycles with high accuracy. researchgate.netnih.gov
Optimize Reaction Conditions: AI algorithms can be used to explore a vast parameter space (e.g., temperature, solvent, catalyst, ligand) to identify the optimal conditions for a desired reaction, minimizing the number of experiments required.
Discover New Synthetic Routes: Retrosynthesis software, powered by AI, can propose novel synthetic routes to target molecules. By training these models on the latest research in sustainable and efficient chemistry, they can suggest greener and more effective ways to synthesize this compound and its derivatives.
Table 5: Performance of Machine Learning Models in Predicting Regioselectivity
| Model | Application | Accuracy | Key Feature | Reference |
| Random Forest | Radical C-H functionalization of heterocycles. | 94.2% site accuracy, 89.9% selectivity accuracy. | Uses physical organic features of the reactants. | nih.gov |
| RegioML | Electrophilic aromatic substitution. | 93% accuracy for test set. | Uses calculated atomic charges and a gradient boosting machine. | researchgate.net |
| ml-QM-GNN | General substitution reactions. | 89.7% top-1 accuracy for aromatic C-H functionalization. | Combines machine-learned representation with quantum mechanical descriptors. | nih.gov |
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-3-ethoxy-2-isopropoxypyridine, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of alkoxy-substituted pyridines typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For this compound, a sequential substitution approach is feasible:
Bromination : Start with a pyridine precursor (e.g., 3-ethoxy-2-isopropoxypyridine) and brominate at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
Purification : Use column chromatography with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to isolate intermediates. Monitor via TLC (Rf ~0.3–0.4 in 7:3 hexane/EtOAc) .
Optimization : Adjust solvent polarity (e.g., acetonitrile for SNAr) and temperature (reflux at 80–100°C) to enhance substitution efficiency. Triethylamine can stabilize intermediates by scavenging HBr .
Advanced: How can regioselectivity challenges in introducing ethoxy and isopropoxy groups to the pyridine ring be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For this compound:
- Electronic Effects : The bromine atom at C5 deactivates the ring, directing subsequent substitutions to electron-deficient positions. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites .
- Steric Hindrance : Isopropoxy groups at C2 may hinder substitutions at adjacent positions. Employ bulky bases (e.g., LDA) to selectively deprotonate less hindered hydroxyl groups .
- Validation : Compare experimental results (e.g., HPLC retention times) with computational predictions to refine reaction conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR :
- ¹H NMR : Identify alkoxy protons (δ 1.2–1.4 ppm for ethoxy CH3, δ 1.3–1.5 ppm for isopropoxy CH(CH3)2). Aromatic protons appear at δ 6.5–8.5 ppm, with splitting patterns indicating substitution positions .
- ¹³C NMR : Confirm alkoxy carbons (e.g., δ 60–70 ppm for C-O linkages) and bromine-induced deshielding at C5 .
- HRMS : Validate molecular formula (C10H14BrNO2) with <2 ppm mass error .
- IR : Detect C-Br stretching (~550–650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
Advanced: How should researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or computational limitations. Mitigation strategies include:
Solvent Correction : Use CDCl3 for experimental NMR and apply solvent correction terms in computational tools (e.g., ACD/Labs or ChemDraw) .
Dynamic Effects : For flexible alkoxy groups (e.g., isopropoxy), perform variable-temperature NMR to assess rotational barriers .
Benchmarking : Compare experimental shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) using implicit solvent models .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water (1:1) .
- Chromatography : Use silica gel with a gradient elution (hexane → ethyl acetate). For persistent impurities, employ reverse-phase HPLC (C18 column, methanol/water 70:30) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize yield and purity .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify sites prone to electrophilic/nucleophilic attack .
- Transition State Analysis : Simulate Suzuki-Miyaura coupling pathways (e.g., with Pd(PPh3)4) to evaluate activation energies and optimize catalyst loading .
- Solvent Effects : Use COSMO-RS to model solvent polarity impacts on reaction rates .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
